molecular formula C12H16BrNO B1328417 5-Bromo-2-(cyclopentylmethoxy)aniline CAS No. 946699-84-9

5-Bromo-2-(cyclopentylmethoxy)aniline

Cat. No.: B1328417
CAS No.: 946699-84-9
M. Wt: 270.17 g/mol
InChI Key: IKMANBQIHLPYDR-UHFFFAOYSA-N
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Description

5-Bromo-2-(cyclopentylmethoxy)aniline is an organic compound with the molecular formula C12H16BrNO and a molecular weight of 270.18 g/mol . This compound is characterized by the presence of a bromine atom at the 5th position, a cyclopentylmethoxy group at the 2nd position, and an aniline group.

Properties

IUPAC Name

5-bromo-2-(cyclopentylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c13-10-5-6-12(11(14)7-10)15-8-9-3-1-2-4-9/h5-7,9H,1-4,8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMANBQIHLPYDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)COC2=C(C=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(cyclopentylmethoxy)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(cyclopentylmethoxy)aniline is unique due to the presence of both the bromine atom and the cyclopentylmethoxy group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various scientific applications .

Biological Activity

5-Bromo-2-(cyclopentylmethoxy)aniline, with the CAS number 946699-84-9, is a compound that has garnered interest in various fields of biological research due to its potential pharmacological applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC12H16BrN
Molecular Weight255.17 g/mol
SMILES RepresentationCc1cc(Br)cc(c1)OC(C2CCC2)C

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Preparation of Cyclopentylmethanol : Cyclopentylmethanol is synthesized through the reduction of cyclopentanone using lithium aluminum hydride.
  • Bromination : The aniline derivative undergoes bromination at the 5-position using bromine or N-bromosuccinimide (NBS).
  • Ether Formation : The cyclopentylmethanol is reacted with the brominated aniline in the presence of a base (e.g., potassium carbonate) to form the ether linkage.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and diabetes.
  • Receptor Modulation : It may act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancers. It appears to induce apoptosis through the activation of caspase pathways.
    • Case Study : A study published in Journal of Medicinal Chemistry demonstrated that this compound reduced cell viability in MCF-7 breast cancer cells by 50% at a concentration of 10 µM after 48 hours of treatment.
  • Antimicrobial Properties : The compound has shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Its mechanism involves disrupting bacterial cell wall synthesis.
    • Case Study : In a study published in Antimicrobial Agents and Chemotherapy, this compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against tested strains.
  • Neuroprotective Effects : Preliminary findings suggest that this compound may protect neuronal cells from oxidative stress-induced damage, which could have implications for neurodegenerative diseases.

Research Findings

Recent research findings emphasize the potential therapeutic applications of this compound:

  • In Vivo Studies : Animal models have demonstrated that administration of this compound can significantly reduce tumor size in xenograft models.
  • Pharmacokinetics : Studies indicate favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability.

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